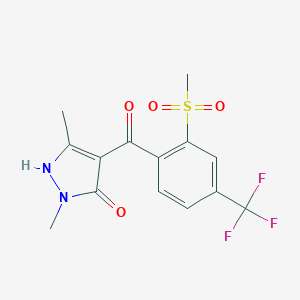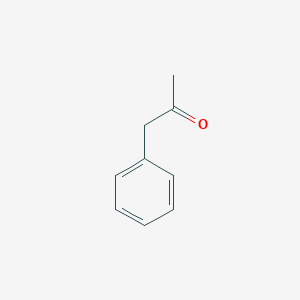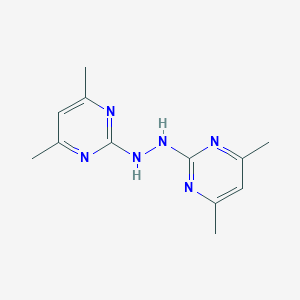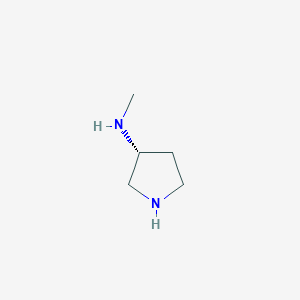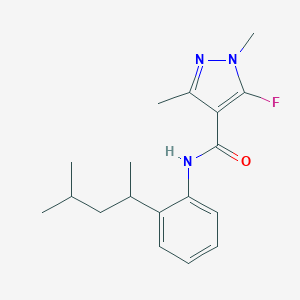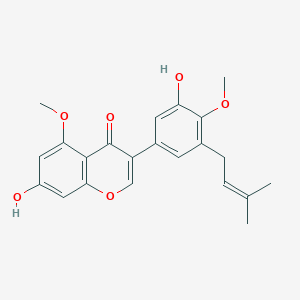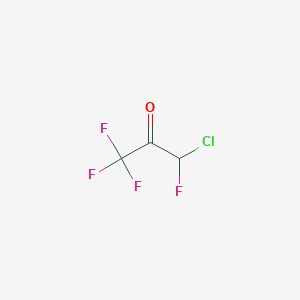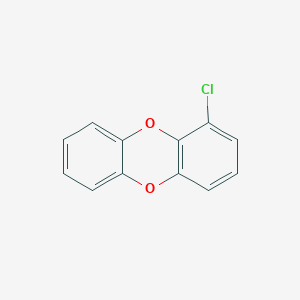
1-Chlorodibenzo-p-dioxin
Overview
Description
1-Chlorodibenzo-p-dioxin is a chlorinated derivative of dibenzo-p-dioxin, a compound consisting of two benzene rings connected by two oxygen atoms. The molecular formula of this compound is C12H7ClO2, and it has a molecular weight of 218.64 g/mol . This compound is one of the many chlorinated dibenzo-p-dioxins, which are known for their persistence in the environment and potential toxicity.
Preparation Methods
1-Chlorodibenzo-p-dioxin can be synthesized through various methods. One common synthetic route involves the chlorination of dibenzo-p-dioxin. This reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and it is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial production of this compound often involves the use of high-temperature processes, such as those found in waste incineration or chemical manufacturing. These processes can inadvertently produce chlorinated dioxins as by-products, which necessitates careful monitoring and control to minimize environmental release .
Chemical Reactions Analysis
1-Chlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more highly chlorinated dioxins or other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can dechlorinate this compound, converting it to less chlorinated or non-chlorinated dioxins. Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more chlorinated dioxins, while reduction can produce less chlorinated derivatives .
Scientific Research Applications
1-Chlorodibenzo-p-dioxin has several scientific research applications, including:
Environmental Testing: It is used as a standard for environmental testing to study the presence and impact of chlorinated dioxins in various ecosystems.
Toxicology Studies: Researchers use this compound to investigate the toxicological effects of chlorinated dioxins on human health and the environment.
Biodegradation Research: Studies on the biodegradation of this compound help understand the microbial processes that can break down these persistent pollutants.
Chemical Synthesis: It serves as a precursor or intermediate in the synthesis of other chlorinated organic compounds.
Mechanism of Action
The mechanism of action of 1-Chlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AHR), a transcription factor present in all cells . Upon binding to AHR, the compound activates the receptor, leading to changes in gene expression. This can result in the induction of enzymes involved in the metabolism of xenobiotics, as well as other cellular responses .
The activation of AHR by this compound can lead to various biological effects, including oxidative stress, disruption of endocrine function, and promotion of carcinogenesis . The specific molecular targets and pathways involved in these effects are still under investigation, but they are believed to include the regulation of genes related to detoxification, cell proliferation, and apoptosis .
Comparison with Similar Compounds
1-Chlorodibenzo-p-dioxin is part of a larger group of chlorinated dibenzo-p-dioxins, which include compounds such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
1,2,3,4-Tetrachlorodibenzo-p-dioxin: Another chlorinated dioxin with similar properties but different chlorine substitution patterns.
1,2,3,7,8-Pentachlorodibenzo-p-dioxin: A more highly chlorinated dioxin with increased toxicity and persistence.
Compared to these similar compounds, this compound is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Its lower degree of chlorination compared to TCDD and other highly chlorinated dioxins may result in different toxicological profiles and environmental behaviors .
Properties
IUPAC Name |
1-chlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGGRWRBGXENKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872020 | |
| Record name | 1-Chlorodibenzo[b,e][1,4]dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39227-53-7, 35656-51-0 | |
| Record name | 1-Chlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | polychlorodibenzo-4-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035656510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chlorodibenzo[b,e][1,4]dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT477ZL85J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental fate of 1-Chlorodibenzo-p-dioxin?
A: this compound can adsorb onto fly ash from municipal incinerators. [] Further research is needed to fully understand its degradation pathways and environmental persistence.
Q2: How does the chlorine substitution in this compound affect its biodegradability compared to dibenzo-p-dioxin?
A: Research using Pseudomonas aeruginosa suggests that increasing chlorine substitution in dioxins generally decreases their biodegradability. [] While P. aeruginosa showed high growth and degradation rates for dibenzo-p-dioxin, its growth rate was lower with this compound. [] This suggests that the chlorine atom in this compound may hinder microbial degradation pathways compared to the unchlorinated parent compound.
Q3: What is the role of this compound in the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)?
A: While not directly addressed in the provided abstracts, the study on 2-chlorophenol and 2-chloroanisole oxidation suggests that chlorinated phenols, potentially including this compound, can act as precursors to PCDD/Fs. [] The formation mechanism likely involves phenoxy radicals generated during oxidation. []
Q4: How does the reactivity of this compound with the OH radical compare to other related compounds?
A: The rate constant for the gas-phase reaction of this compound with the OH radical is 4.7 x 10-12 cm3 molecule-1 s-1. [] This information, combined with data for other dioxins, furans, and biphenyls, allowed for the refinement of a method to calculate OH radical reaction rate constants and, consequently, estimate the atmospheric lifetimes of polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs). []
Q5: Which cytochrome P450 enzyme is primarily responsible for the metabolism of this compound?
A: In vitro studies using rat liver microsomes indicate that this compound is metabolized almost exclusively by the cytochrome P450 enzyme CYP1A1. [] This finding contrasts with 2,3,7,8-tetrachlorodibenzo-p-dioxin, which is primarily metabolized by CYP1A2. [] The specific CYP enzyme involved in the metabolism of a particular dioxin congener appears to be influenced by the degree and position of chlorination. []
Q6: Are there reliable methods for calculating the thermodynamic properties of this compound?
A: Density functional theory (DFT) calculations at the B3LYP level, employing isodesmic reactions, provide reasonable estimates of the enthalpy of formation for this compound and other chlorinated dibenzo-p-dioxin congeners. [] Although the calculated values deviate slightly from experimental data (where available), this method offers a valuable tool for estimating these important thermodynamic parameters. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



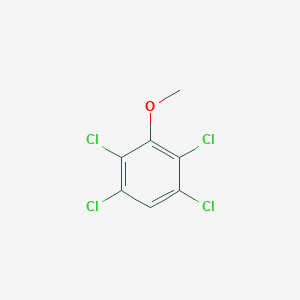
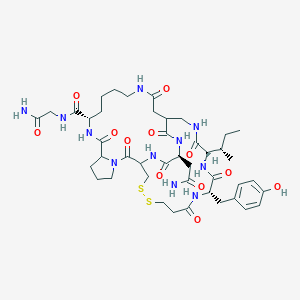
![[(2S,5R)-5-(2-Amino-6-Fluoropurin-9-ylOxolan-2-Yl]Methanol](/img/structure/B166957.png)
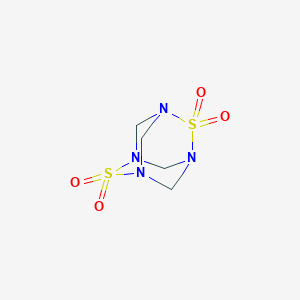
![4-[(E)-pent-1-enyl]morpholine](/img/structure/B166963.png)
